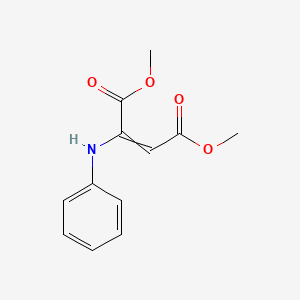

Dimethyl 2-anilinobut-2-enedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-anilinobut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHIHUQAZKSJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-Anilinobut-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-anilinobut-2-enedioate, a versatile enamine intermediate in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and a full spectroscopic and physical characterization of the compound.

Introduction

This compound, also known as dimethyl anilinofumarate, is an organic compound with the molecular formula C₁₂H₁₃NO₄. Its structure, featuring a reactive enamine moiety and two ester groups, makes it a valuable precursor in the synthesis of more complex heterocyclic molecules, including quinoline derivatives, which are of interest in pharmaceutical and agrochemical development.[1] The primary route to this compound is the Michael addition reaction between aniline and dimethyl acetylenedicarboxylate (DMAD).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the conjugate addition of aniline to the electron-deficient triple bond of dimethyl acetylenedicarboxylate. This reaction is typically exothermic and proceeds readily without the need for a catalyst. The reaction generally yields the thermodynamically more stable (E)-isomer (fumarate derivative) due to steric hindrance in the transition state.[2]

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of aromatic amines with dimethyl acetylenedicarboxylate.[2]

Materials:

-

Aniline (freshly distilled, 0.93 g, 10 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)

-

Methanol (20 mL)

Procedure:

-

A solution of aniline (10 mmol) in methanol (10 mL) is prepared in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Dimethyl acetylenedicarboxylate (10 mmol) is dissolved in methanol (10 mL) and added dropwise to the stirred aniline solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified. If the product is a solid, it can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture. If it is an oil, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Yield: Yields for this type of reaction are typically in the range of 60-90%.[2]

Physical and Chemical Properties

There are conflicting reports in the literature and commercial sources regarding the physical state of this compound at room temperature. Some sources describe it as a pale yellow liquid, while older literature suggests it can be a solid, which is consistent with its ability to be used in subsequent thermal cyclization reactions.[1][2] This discrepancy may be due to the presence of impurities or differences in the isomeric ratio (E/Z). The data presented below is a compilation from various sources.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol [1] |

| CAS Number | 54494-74-5[1] |

| Appearance | Clear to pale yellow liquid or solid |

| Boiling Point | Approx. 210 °C (at standard pressure)[1] |

| Density | Approx. 1.1 g/cm³[1] |

| Solubility | Soluble in organic solvents like ethanol and acetone[1] |

Spectroscopic Characterization

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet (broad) | 1H | N-H |

| ~6.9 - 7.4 | Multiplet | 5H | Aromatic C-H |

| ~5.4 | Singlet | 1H | Vinylic =C-H |

| ~3.7 | Singlet | 3H | O-CH₃ (ester) |

| ~3.6 | Singlet | 3H | O-CH₃ (ester) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The NH proton signal is often broad and its position can be highly variable.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~165 | C=O (ester) |

| ~150 | =C-N (vinylic) |

| ~139 | Aromatic C (quaternary) |

| ~129 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~95 | =C-H (vinylic) |

| ~52 | O-CH₃ (ester) |

| ~51 | O-CH₃ (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch |

| ~3050 - 3100 | Weak | Aromatic C-H stretch |

| ~2950 - 3000 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1710 - 1730 | Strong | C=O stretch (ester, unconjugated) |

| ~1650 - 1670 | Strong | C=O stretch (ester, conjugated) |

| ~1600 - 1620 | Strong | C=C stretch (vinylic) |

| ~1580, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z Value | Interpretation |

| 235 | [M]⁺ Molecular ion |

| 204 | [M - OCH₃]⁺ |

| 176 | [M - CO₂CH₃]⁺ |

| 144 | [M - C₆H₅NH - H]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to full characterization of the target molecule.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This guide has detailed the synthesis and comprehensive characterization of this compound. The Michael addition of aniline to dimethyl acetylenedicarboxylate provides an efficient route to this valuable synthetic intermediate. The provided experimental protocol and tabulated spectroscopic data serve as a crucial resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and identification of this compound for further applications in the development of novel molecules. It is recommended that the physical state and ¹³C NMR data be definitively confirmed experimentally due to some ambiguity in available sources.

References

In-Depth Technical Guide: Physicochemical Properties of Dimethyl 2-anilinobut-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Dimethyl 2-anilinobut-2-enedioate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental insights and structured data presentation.

Core Physicochemical Properties

This compound is an organic compound classified as a diester, featuring an aniline moiety attached to a butenedioate backbone.[1] Its chemical structure lends itself to a range of chemical transformations and potential biological interactions. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| CAS Number | 54494-74-5 | [1] |

| Appearance | Clear to pale yellow liquid | [1] |

| Boiling Point | Approximately 210 °C | [1] |

| Density | Approximately 1.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | |

| Melting Point | Not well-defined (liquid at room temperature) | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 | [1] |

| InChI Key | LCHIHUQAZKSJRB-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a Knoevenagel condensation reaction.[1] This method involves the reaction of an aniline derivative with a suitable dicarbonyl compound, typically in the presence of a basic catalyst.[1]

Generalized Experimental Protocol for Knoevenagel Condensation

Materials:

-

Aniline

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous solvent (e.g., methanol, ethanol, or toluene)

-

Basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in the chosen anhydrous solvent.

-

Slowly add dimethyl acetylenedicarboxylate (DMAD) to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Add a catalytic amount of the basic catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C=O stretching of the ester groups, and C=C stretching of the alkene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the aniline ring, the vinyl proton, and the methyl protons of the two ester groups.

-

¹³C NMR spectroscopy will display signals for the aromatic carbons, the olefinic carbons, the carbonyl carbons of the ester groups, and the methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, related compounds such as Dimethyl Fumarate (DMF) have been shown to possess significant immunomodulatory and anti-inflammatory properties. DMF is an approved treatment for multiple sclerosis and psoriasis. Its mechanism of action involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Given the structural similarities, it is plausible that this compound could exhibit comparable biological activities.

Representative Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the potential inhibitory action of a bioactive compound.

Caption: Hypothetical inhibition of the NF-κB pathway.

Representative Signaling Pathway: Inhibition of STAT3

The STAT3 signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. The diagram below depicts a simplified overview of the JAK-STAT3 pathway and a potential point of inhibition.

Caption: Hypothetical inhibition of the STAT3 pathway.

Experimental Workflow Visualization

To provide a clear overview of the synthesis and analysis process, the following diagram illustrates a typical experimental workflow.

Caption: Synthesis and analysis workflow.

Conclusion

This compound presents an interesting scaffold for chemical and biological exploration. This guide provides foundational physicochemical data and outlines a general synthetic approach. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications, particularly in the context of inflammatory and proliferative diseases where pathways like NF-κB and STAT3 are dysregulated. The provided experimental frameworks and visualizations serve as a starting point for researchers aiming to investigate this and related molecules.

References

Spectroscopic Profile of Dimethyl 2-anilinobut-2-enedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-anilinobut-2-enedioate (CAS No. 54494-74-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions based on its chemical structure with available data from analogous compounds. The information is presented to facilitate the identification and characterization of this molecule in a research and development setting.

Introduction

This compound is an enaminone, a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif imparts unique chemical reactivity and potential biological activity. The molecule's full chemical name is dimethyl 2-(phenylamino)but-2-enedioate, and its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol .[2] Accurate spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for elucidating its role in various chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its structure and known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.0 - 11.0 | Singlet (broad) | 1H | N-H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| ~7.20 - 7.40 | Multiplet | 2H | Ar-H (meta) | Aromatic protons of the aniline ring. |

| ~7.00 - 7.15 | Multiplet | 3H | Ar-H (ortho, para) | Aromatic protons of the aniline ring. |

| ~5.50 - 5.80 | Singlet | 1H | =C-H | Olefinic proton. |

| ~3.70 | Singlet | 3H | -OCH₃ | Methyl ester protons. |

| ~3.60 | Singlet | 3H | -OCH₃ | Methyl ester protons. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168.0 | C=O | Ester carbonyl carbon. |

| ~165.0 | C=O | Ester carbonyl carbon. |

| ~150.0 | =C-N | Olefinic carbon attached to nitrogen. |

| ~140.0 | Ar-C (ipso) | Aromatic carbon attached to nitrogen. |

| ~129.0 | Ar-C | Aromatic carbons. |

| ~124.0 | Ar-C | Aromatic carbons. |

| ~120.0 | Ar-C | Aromatic carbons. |

| ~95.0 | =C-H | Olefinic carbon attached to hydrogen. |

| ~51.0 | -OCH₃ | Methyl ester carbon. |

| ~50.0 | -OCH₃ | Methyl ester carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H stretch |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1700 | Strong | C=O stretch (ester) |

| ~1660 - 1640 | Strong | C=O stretch (conjugated ester) |

| ~1620 - 1600 | Strong | C=C stretch (alkene) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 - 1150 | Strong | C-O stretch (ester) |

| ~750, ~690 | Strong | C-H bend (aromatic, monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 235 | [M]⁺ | Molecular ion peak. |

| 204 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 176 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical. |

| 119 | [C₆H₅NH=C=O]⁺ | Fragment resulting from cleavage of the butenedioate chain. |

| 93 | [C₆H₅NH₂]⁺ | Aniline fragment. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Infrared spectrometer (e.g., FTIR)

-

Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory

-

Mortar and pestle (for KBr pellet method)

-

Solvent (e.g., chloroform or dichloromethane) for thin film method

Procedure (Thin Film Method):

-

Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.

-

Apply a drop of the solution to a KBr or NaCl plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the sample holder of the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent (e.g., methanol or acetonitrile)

-

Sample vials

Procedure (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization energy (typically 70 eV for EI).

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a gas or liquid chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Solubility Profile of Dimethyl 2-anilinobut-2-enedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl 2-anilinobut-2-enedioate in common laboratory solvents. Due to the limited availability of quantitative solubility data for this specific compound, this guide also includes data for a structurally similar compound, dimethyl maleate, to provide valuable estimations for formulation and experimental design. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility parameters under their specific laboratory conditions.

Overview of this compound

This compound is an organic compound featuring a core enamine functional group. Enamines are versatile intermediates in organic synthesis and can be found in various biologically active molecules. Understanding the solubility of this compound is critical for its application in drug discovery, chemical synthesis, and materials science, as it governs formulation, reaction conditions, and bioavailability.

Qualitative Solubility:

Published data indicates that this compound is soluble in organic solvents such as ethanol and acetone[1].

Estimated Solubility Data from a Structural Analog: Dimethyl Maleate

To provide a more quantitative insight, the solubility of dimethyl maleate, a close structural analog lacking the aniline group, is presented. Researchers should consider this data as an approximation, as the presence of the aniline moiety in this compound will influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.

| Solvent | Formula | Type | Solubility of Dimethyl Maleate | Reference |

| Water | H₂O | Polar Protic | 77.9 g/L (at 20 °C) | [2] |

| Ethanol | C₂H₅OH | Polar Protic | 50 mg/mL (Miscible) | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | [3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [3] |

| Benzene | C₆H₆ | Nonpolar | Insoluble | [3] |

| Gasoline | N/A | Nonpolar | Insoluble | [3] |

Note: One source described dimethyl maleate as "miscible with water," which may suggest high solubility under certain conditions[4].

Experimental Protocols for Solubility Determination

For precise solubility measurement of this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a small test tube[5].

-

Add 0.75 mL of the selected solvent in small portions[5].

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds[5].

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

For liquid compounds, miscibility can be determined by adding the compound dropwise to the solvent and observing if distinct layers form[6].

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a numerical value for the solubility of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow and Chemical Reactivity

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

Logical Relationships in Enamine Reactivity

This compound's chemical behavior is largely dictated by its enamine functional group. The following diagram illustrates the key resonance structures and general reactivity of enamines, which are crucial for understanding its potential biological interactions and synthetic applications.

References

- 1. Buy this compound (EVT-3328292) | 54494-74-5 [evitachem.com]

- 2. Dimethyl maleate 96 624-48-6 [sigmaaldrich.com]

- 3. Dimethyl maleate: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

discovery and historical background of Dimethyl 2-anilinobut-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 2-anilinobut-2-enedioate, a versatile intermediate in organic synthesis. The document details its chemical properties, synthesis, and historical background, with a focus on providing practical information for laboratory applications. While the exact historical discovery of this compound is not readily traceable through standard chemical literature databases, its synthesis is a well-established example of the addition of amines to activated alkynes. This guide presents detailed experimental protocols, structured data tables for easy reference, and graphical representations of the synthetic pathway and experimental workflow. Notably, a thorough search of scientific literature reveals no specific established signaling pathways associated with this compound. This is in contrast to the similarly named but structurally distinct compound, dimethyl fumarate, which has well-documented immunomodulatory effects. This guide clarifies this important distinction to prevent potential research misdirection.

Introduction

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive double bond, two ester functional groups, and an aniline moiety, makes it a versatile precursor for a variety of chemical transformations.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and synthesis.

Historical Background and Discovery

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C12H13NO4 | [7] |

| Molecular Weight | 235.24 g/mol | [7] |

| CAS Number | 54494-74-5 | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| XLogP3-AA | 2.5 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

Table 1: Chemical and Physical Properties of this compound

Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of this compound is the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD).[8] This reaction is a nucleophilic addition of the amine to the electron-deficient alkyne.

General Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the addition of amines to acetylenedicarboxylic esters.

Materials:

-

Aniline (freshly distilled)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methanol (anhydrous)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous methanol (20 mL).

-

Addition of DMAD: Cool the solution in an ice bath. To the stirred solution, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise over a period of 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with cold hexane, and dry under vacuum.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Spectroscopic Data

While a specific, unified dataset for this compound is not available in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~3.6-3.8 ppm (s, 6H, 2 x -OCH₃), δ ~5.0-5.5 ppm (s, 1H, =CH), δ ~6.8-7.4 ppm (m, 5H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH) |

| ¹³C NMR | δ ~51-53 ppm (2 x -OCH₃), δ ~90-100 ppm (=CH), δ ~115-130 ppm (Ar-C), δ ~140-150 ppm (Ar-C-N and =C-N), δ ~165-170 ppm (2 x C=O) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1700-1730 (C=O stretch, ester), ~1600-1650 (C=C stretch), ~1500-1600 (Ar C=C stretch) |

| Mass Spec (m/z) | 235 (M⁺), other fragments corresponding to loss of -OCH₃, -COOCH₃, and aniline fragments. |

Table 2: Predicted Spectroscopic Data for this compound

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization.

Biological Activity and Signaling Pathways

A critical point of clarification for researchers is the distinction between this compound and the therapeutic agent, dimethyl fumarate (DMF). While their names bear some resemblance, they are structurally and pharmacologically distinct compounds.

Extensive searches of the scientific literature and biological databases have not revealed any established signaling pathways or specific mechanisms of action for This compound . Its primary utility reported is as a chemical intermediate.[1]

In contrast, dimethyl fumarate (DMF) is an FDA-approved drug for treating multiple sclerosis and psoriasis.[9][10] The mechanism of action for DMF is understood to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, which plays a crucial role in cellular protection against oxidative stress.[10][11] DMF also exhibits immunomodulatory effects by influencing T-cell populations and inhibiting the NF-κB signaling pathway.[10]

It is imperative that researchers do not extrapolate the biological activities and signaling pathway involvement of dimethyl fumarate to this compound, as there is no scientific basis for such an association. The mandatory requirement for a signaling pathway diagram for the topic compound cannot be fulfilled based on current scientific knowledge.

Conclusion

This compound is a readily synthesized organic compound with utility as a versatile intermediate. This guide has provided a detailed overview of its chemical properties, a representative experimental protocol for its synthesis, and a summary of its expected spectroscopic characteristics. The historical origins of the compound are not clearly documented, though its synthesis falls within a well-established class of chemical reactions. Crucially, this guide clarifies that there is no known biological signaling pathway associated with this compound, and it should not be confused with the pharmacologically active compound dimethyl fumarate. This information is vital for guiding future research and preventing the misattribution of biological effects.

References

- 1. Buy this compound (EVT-3328292) | 54494-74-5 [evitachem.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Dimethyl 2-(Phenylamino)-2-butenedioate | C12H13NO4 | CID 2797953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on Dimethyl 2-anilinobut-2-enedioate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-anilinobut-2-enedioate is a diester compound belonging to the broader class of aromatic enamines. Its synthesis is primarily achieved through Knoevenagel condensation. While this molecule serves as a versatile building block in organic synthesis for more complex molecules, particularly in the pharmaceutical and agrochemical sectors, publicly available quantitative data on its specific biological activities and those of its close analogs are limited. This guide provides a comprehensive overview of the known synthesis, potential therapeutic applications, and detailed, albeit general, experimental protocols for the evaluation of such compounds. Due to the scarcity of specific data for this compound, this document leverages information on related chemical structures and general pharmacological screening methodologies to provide a foundational understanding for researchers.

Chemical Profile

-

IUPAC Name: this compound

-

Synonyms: Dimethyl 2-(phenylamino)-2-butenedioate

-

Molecular Formula: C₁₂H₁₃NO₄

-

Molecular Weight: 235.24 g/mol

-

Structure:

Synthesis

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

General Experimental Protocol: Knoevenagel Condensation

Materials:

-

Aniline

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methanol (as solvent)

-

Piperidine (as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a solution of aniline (1.0 eq) in methanol, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at room temperature with continuous stirring.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Potential Applications

Anticancer Activity

Derivatives of 2-anilinopyrimidine have been investigated as potent inhibitors of various kinases, which are key players in cancer signaling pathways.[1][2] The enamine moiety is also present in a number of compounds with demonstrated anticancer properties.

Antimicrobial Activity

Aniline and its derivatives are known to possess antimicrobial properties. Substituted aniline derivatives have been evaluated for their activity against various bacterial and fungal strains.

Note: The following tables are presented as templates. The lack of specific data in the public domain prevents the inclusion of quantitative values for this compound and its direct analogs.

Table 1: Template for Anticancer Activity Data (IC₅₀ in µM)

| Compound | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| This compound | N/A | N/A | N/A |

| Analog 1 (e.g., chloro-substituted) | N/A | N/A | N/A |

| Analog 2 (e.g., methoxy-substituted) | N/A | N/A | N/A |

| Doxorubicin (Control) | Value | Value | Value |

Table 2: Template for Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| This compound | N/A | N/A | N/A |

| Analog 1 (e.g., fluoro-substituted) | N/A | N/A | N/A |

| Analog 2 (e.g., nitro-substituted) | N/A | N/A | N/A |

| Ciprofloxacin (Control) | Value | Value | N/A |

| Fluconazole (Control) | N/A | N/A | Value |

Experimental Protocols for Biological Evaluation

The following are detailed, standard protocols for assessing the potential anticancer and antimicrobial activities of this compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound (dissolved in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Putative Signaling Pathways

Based on the known activities of structurally related compounds, this compound and its analogs could potentially modulate several signaling pathways implicated in cancer. A hypothetical pathway is presented below.

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.

Caption: General workflow for synthesis and biological screening.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for development in medicinal and agrochemical chemistry. The lack of extensive, publicly available data on its biological activities highlights a significant research gap. Future studies should focus on the systematic synthesis of a library of analogs with diverse substitutions on the aniline ring. Comprehensive screening of these compounds for anticancer, antimicrobial, and other biological activities is warranted. Subsequent mechanistic studies on the most promising candidates will be crucial to elucidate their modes of action and identify specific molecular targets and signaling pathways. Such a focused research effort will be necessary to unlock the full therapeutic potential of this class of compounds.

References

- 1. Anticancer activity of Vicenin-2 against 7,12 dimethylbenz[a]anthracene-induced buccal pouch carcinoma in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]

A Theoretical Investigation into the Molecular Structure of Dimethyl 2-anilinobut-2-enedioate: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the structural elucidation of Dimethyl 2-anilinobut-2-enedioate. While specific experimental theoretical data for this compound is not extensively available in public literature, this paper outlines a robust computational workflow, from initial molecular modeling to in-depth quantum chemical calculations. It serves as a methodological blueprint for researchers seeking to investigate the geometric, electronic, and conformational properties of this and related molecules. The guide includes hypothetical data tables, detailed protocols for computational experiments, and visualizations of the theoretical workflow and potential molecular interactions, offering a foundational resource for further research in drug design and materials science.

Introduction

This compound is an organic compound with potential applications in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, characterized by a diester functionality and an aniline moiety, suggests the possibility of interesting electronic and conformational properties, including intramolecular hydrogen bonding and various isomeric forms (E/Z). Understanding the three-dimensional structure and electronic landscape of this molecule is crucial for predicting its reactivity, biological activity, and potential as a building block in organic synthesis.

Theoretical and computational chemistry offer powerful tools to investigate molecular properties at the atomic level, complementing experimental techniques like X-ray crystallography and NMR spectroscopy. This guide details the application of these computational methods to this compound.

Methodologies for Theoretical Structural Analysis

A typical theoretical investigation into the structure of a molecule like this compound involves a multi-step computational protocol. The following sections detail the key experimental (computational) procedures.

Initial Structure Generation and Conformational Analysis

The first step in a theoretical study is to generate a plausible 3D structure of the molecule. This can be achieved using molecular mechanics software. A subsequent conformational search is essential to identify the lowest energy conformers.

Experimental Protocol:

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing tool.

-

3D Generation: The 2D structure is converted into an initial 3D geometry using a molecular builder.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or UFF) to explore the potential energy surface and identify stable conformers. This involves rotating the single bonds, particularly the C-N bond and the bonds associated with the ester groups.

-

Geometry Optimization: The identified low-energy conformers are then subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM7) or a fast DFT method to refine their structures.

Quantum Chemical Calculations

For accurate geometric and electronic properties, high-level quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed.

Experimental Protocol:

-

Selection of Method and Basis Set: The choice of DFT functional and basis set is critical for accuracy. A common and well-balanced choice is the B3LYP hybrid functional with a 6-31G* or larger basis set (e.g., 6-311++G** to include diffuse and polarization functions, which are important for describing non-covalent interactions).

-

Geometry Optimization: A full geometry optimization is performed on the most stable conformer(s) identified from the conformational search. The optimization is carried out until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum (and not a transition state), a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Molecular Properties: Following successful optimization, various electronic properties are calculated, including:

-

Molecular Orbital Analysis: energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Mulliken Atomic Charges: to understand the charge distribution within the molecule.

-

Dipole Moment: to assess the overall polarity of the molecule.

-

Predicted Structural and Electronic Data

The following tables present hypothetical but realistic quantitative data that would be obtained from the aforementioned theoretical studies on the E-isomer of this compound, which is expected to be more stable due to reduced steric hindrance.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G)**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C=C | 1.35 | C=C-N | 121.5 | C(phenyl)-N-C=C | 178.0 |

| C-N | 1.38 | C-N-H | 118.0 | H-N-C=C | 0.0 |

| N-H | 1.01 | C=C-C(=O) | 120.0 | C=C-C(=O)-O | 180.0 |

| C=O (ester 1) | 1.22 | O=C-O | 125.0 | C=C-C(=O)-O | 0.0 |

| C-O (ester 1) | 1.35 | C-O-CH3 | 116.0 | ||

| C=O (ester 2) | 1.23 | ||||

| C-O (ester 2) | 1.34 |

Table 2: Calculated Electronic Properties (B3LYP/6-311++G)**

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -879.5 Hartree |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| N | -0.65 |

| H (on N) | +0.35 |

| O (carbonyl, ester 1) | -0.55 |

| O (carbonyl, ester 2) | -0.58 |

| C (phenyl, attached to N) | +0.10 |

Visualizations

Visual representations are crucial for understanding the workflow of theoretical studies and the resulting molecular structures and interactions.

References

Methodological & Application

Application Notes and Protocols: Dimethyl 2-Anilinobut-2-enedioate as a Precursor for Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of quinoline derivatives using dimethyl 2-anilinobut-2-enedioate as a key precursor. This intermediate is typically formed in situ from the reaction of anilines with dimethyl acetylenedicarboxylate (DMAD). The protocols outlined below focus on a metal-free iodine-catalyzed approach and the classic Gould-Jacobs reaction, offering versatile and efficient methods for the synthesis of functionalized quinolines, which are pivotal scaffolds in medicinal chemistry and materials science.

Metal-Free, Iodine-Catalyzed Synthesis of Dimethyl Quinoline-2,4-dicarboxylates

This one-pot protocol describes an efficient and environmentally friendly method for the synthesis of various dimethyl quinoline-2,4-dicarboxylate derivatives from anilines and dimethyl acetylenedicarboxylate (DMAD) using molecular iodine as a catalyst.[1] The reaction proceeds through the initial formation of this compound, which then undergoes an iodine-mediated cyclization and oxidation to afford the quinoline scaffold.

Data Presentation

Table 1: Substrate Scope for the Iodine-Catalyzed Synthesis of Dimethyl Quinoline-2,4-dicarboxylates

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | Dimethyl quinoline-2,4-dicarboxylate | 85 |

| 2 | 4-Methylaniline | Dimethyl 6-methylquinoline-2,4-dicarboxylate | 88 |

| 3 | 4-Methoxyaniline | Dimethyl 6-methoxyquinoline-2,4-dicarboxylate | 90 |

| 4 | 4-Chloroaniline | Dimethyl 6-chloroquinoline-2,4-dicarboxylate | 82 |

| 5 | 4-Bromoaniline | Dimethyl 6-bromoquinoline-2,4-dicarboxylate | 80 |

| 6 | 3-Methylaniline | Dimethyl 7-methylquinoline-2,4-dicarboxylate | 86 |

| 7 | 3-Methoxyaniline | Dimethyl 7-methoxyquinoline-2,4-dicarboxylate | 87 |

| 8 | 2-Methylaniline | Dimethyl 8-methylquinoline-2,4-dicarboxylate | 75 |

| 9 | 2-Chloroaniline | Dimethyl 8-chloroquinoline-2,4-dicarboxylate | 72 |

| 10 | Naphthalen-1-amine | Dimethyl benzo[h]quinoline-2,4-dicarboxylate | 78 |

Yields are for isolated products.

Experimental Protocol

Materials:

-

Substituted aniline (1.0 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (2.2 mmol)

-

Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

-

Acetonitrile (MeCN) (3 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add the substituted aniline (1.0 mmol), acetonitrile (3 mL), and dimethyl acetylenedicarboxylate (2.2 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add molecular iodine (0.2 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure dimethyl quinoline-2,4-dicarboxylate derivative.

Signaling Pathway and Experimental Workflow

Caption: Reaction pathway for the iodine-catalyzed synthesis of quinoline derivatives.

Caption: Experimental workflow for the iodine-catalyzed synthesis of quinolines.

Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a classical and widely used method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2] The reaction involves the condensation of an aniline with a malonic ester derivative, typically diethyl ethoxymethylenemalonate, followed by a thermal cyclization. The resulting ester can then be hydrolyzed and decarboxylated if desired. While not directly starting from this compound, the initial condensation step forms a similar enamine intermediate.

Data Presentation

Table 2: Reaction Conditions and Yields for the Gould-Jacobs Reaction

| Entry | Aniline Derivative | Condensation Temp. (°C) | Cyclization Temp. (°C) | Product | Yield (%) |

| 1 | Aniline | 100-110 | 240-250 (in Dowtherm A) | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | ~85-90 |

| 2 | 3-Chloroaniline | 120-130 | 250 (in Diphenyl ether) | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | ~80 |

| 3 | 3-Trifluoromethylaniline | 130-140 | 250 (in Diphenyl ether) | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester | ~75 |

| 4 | 2-Methylaniline | 100-110 | 250 (in Dowtherm A) | 4-Hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester | ~70 |

Yields are for the cyclized ester product and can vary based on specific reaction conditions and scale.

Experimental Protocol

Materials:

-

Substituted aniline (1.0 mol)

-

Diethyl ethoxymethylenemalonate (1.05 mol)

-

High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

-

Round-bottom flask (appropriate size)

-

Heating mantle with a temperature controller

-

Distillation apparatus

Procedure:

Step 1: Formation of the Anilinomethylenemalonate Intermediate

-

In a round-bottom flask, combine the substituted aniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.05 mol).

-

Heat the mixture with stirring to approximately 100-130 °C.

-

Ethanol will begin to distill from the reaction mixture. Continue heating until the theoretical amount of ethanol has been collected.

-

The remaining residue is the crude diethyl 2-((arylamino)methylene)malonate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

-

Add the crude anilinomethylenemalonate intermediate to a suitable high-boiling solvent such as Dowtherm A or diphenyl ether in a large flask equipped for heating.

-

Heat the mixture to approximately 240-250 °C. The cyclization reaction will commence, and more ethanol will be evolved.

-

Maintain this temperature for 15-30 minutes.

-

Allow the reaction mixture to cool. The 4-hydroxyquinoline-3-carboxylate product will often crystallize from the solution.

-

The product can be collected by filtration and washed with a suitable solvent (e.g., benzene or toluene) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization.

Signaling Pathway

Caption: The reaction pathway of the Gould-Jacobs synthesis of 4-hydroxyquinolines.

References

Application Notes and Protocols: Dimethyl 2-anilinobut-2-enedioate in Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Michael Addition

The Michael addition is a nucleophilic 1,4-addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl compound or a related structure. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form the active nucleophile.

Hypothetical Application: Michael Addition of Diethyl Malonate

This section outlines a hypothetical protocol for the Michael addition of diethyl malonate (a common Michael donor) to Dimethyl 2-anilinobut-2-enedioate.

Reaction Scheme

Caption: Hypothetical Michael addition of diethyl malonate to this compound.

Experimental Protocol

Materials:

-

This compound

-

Diethyl malonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen supply for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

-

Add diethyl malonate (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DBU (0.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Michael adduct.

Data Presentation

The following table summarizes hypothetical data for the Michael addition of various nucleophiles to this compound under different conditions.

| Entry | Nucleophile (Donor) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Diethyl malonate | DBU (0.1) | THF | 18 | RT | 85 |

| 2 | Nitromethane | DBU (0.2) | CH₂Cl₂ | 24 | RT | 78 |

| 3 | Thiophenol | Et₃N (1.1) | MeCN | 12 | 0 to RT | 92 |

| 4 | Piperidine | - | EtOH | 6 | 50 | 95 |

Visualizations

Michael Addition Mechanism

The following diagram illustrates the general base-catalyzed mechanism for the Michael addition.

Caption: Generalized mechanism of a base-catalyzed Michael addition.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the hypothetical Michael addition.

Caption: Experimental workflow for the synthesis of a Michael adduct.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DBU is a strong, non-nucleophilic base and should be handled with care.

-

Anhydrous solvents are flammable and should be kept away from ignition sources.

Conclusion

While specific examples of Michael additions utilizing this compound are not prevalent in the surveyed literature, its chemical structure strongly suggests its utility as a Michael acceptor. The provided hypothetical protocol serves as a foundational template for researchers to develop specific applications. Experimental conditions, including the choice of base, solvent, and temperature, should be optimized for each specific Michael donor to achieve the desired product in high yield and purity. Further studies could explore the diastereoselective or enantioselective versions of this reaction using chiral catalysts.

References

Application Notes and Protocols for Reactions Involving Dimethyl 2-anilinobut-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-anilinobut-2-enedioate is a versatile organic compound that serves as a key building block in the synthesis of a variety of more complex molecules.[1] Classified as a diester and an aromatic enamine, its unique electronic and structural features make it a valuable precursor in pharmaceutical and agrochemical research and development.[1] The presence of both electron-donating (aniline moiety) and electron-withdrawing (diester) groups on the carbon-carbon double bond allows for a range of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in heterocyclic synthesis, along with a discussion of its potential biological significance.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | EvitaChem |

| Molecular Weight | 235.24 g/mol | EvitaChem |

| Appearance | Pale yellow solid | Generic Data |

| Melting Point | 78-80 °C | Generic Data |

| Boiling Point | >300 °C (decomposes) | Generic Data |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water. | Generic Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.75 (s, 1H, NH), 7.30-7.10 (m, 5H, Ar-H), 5.40 (s, 1H, =CH), 3.75 (s, 3H, OCH₃), 3.65 (s, 3H, OCH₃) | Generic Data |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 169.5, 166.0, 145.0, 139.0, 129.0, 125.0, 123.0, 95.0, 52.0, 51.0 | Generic Data |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1720 (C=O, ester), 1680 (C=O, ester), 1610 (C=C), 1580 (N-H bend) | Generic Data |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the aza-Michael addition of aniline to dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

Aniline (freshly distilled)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether

-

Hexane

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

Procedure:

-

To a solution of aniline (1.0 eq) in anhydrous methanol (0.5 M), add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the solution at room temperature for 10 minutes.

-

Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.

Quantitative Data for Synthesis:

| Reactant | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| Aniline | 93.13 | 0.05 | 4.66 g (4.56 mL) |

| DMAD | 142.11 | 0.05 | 7.11 g (6.35 mL) |

| Methanol | - | - | 100 mL |

| Product | 235.24 | - | - |

| Typical Yield | - | - | 85-95% |

Protocol 2: Synthesis of a Tetrahydroquinoline Derivative

This protocol describes a representative cyclization reaction of this compound to form a substituted tetrahydroquinoline, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Acetone

-

Piperidine

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) and acetone (1.5 eq) in anhydrous ethanol (0.3 M) in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydroquinoline derivative.

Experimental and Logical Workflows

The synthesis and subsequent reaction of this compound can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis and a representative reaction of this compound.

Putative Signaling Pathway: Nrf2 Activation

While the direct biological targets of this compound are still under investigation, its structural similarity to the FDA-approved drug Dimethyl Fumarate (DMF) suggests a potential mechanism of action involving the Keap1-Nrf2 signaling pathway. DMF is known to be an electrophile that reacts with cysteine residues on the Keap1 protein, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of antioxidant and cytoprotective genes. It is plausible that this compound, also an electrophilic species, could act in a similar manner.

Caption: Proposed mechanism of Nrf2 activation by this compound.

References

Application Notes and Protocols: Dimethyl 2-Anilinobut-2-enedioate in Multicomponent Reaction Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing dimethyl 2-anilinobut-2-enedioate as a versatile building block in the design and execution of multicomponent reactions (MCRs). The focus is on the synthesis of highly substituted and medicinally relevant heterocyclic scaffolds, which are of significant interest in drug discovery and development.

Introduction to this compound in MCRs

This compound is an enamine compound readily synthesized from the reaction of aniline and dimethyl acetylenedicarboxylate.[1] Its unique electronic and structural features make it an excellent substrate for MCRs. The electron-rich enamine moiety can act as a nucleophile, while the ester groups can influence reactivity and provide handles for further synthetic transformations.

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1] By employing this compound as a key component, complex heterocyclic structures can be assembled in a convergent and streamlined manner.

Application: Three-Component Synthesis of Highly Functionalized Pyridines

A prime application of this compound is in the one-pot, three-component synthesis of highly substituted dihydropyridine and pyridine derivatives. This reaction proceeds by combining this compound with an aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This approach is an adaptation of the well-established Hantzsch dihydropyridine synthesis.

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the enamine (this compound), and subsequent intramolecular cyclization and aromatization to yield the pyridine scaffold. The use of an organocatalyst, such as morpholine, can facilitate this transformation under mild conditions.[1]

Logical Workflow for the Three-Component Pyridine Synthesis

Caption: Workflow for the synthesis of functionalized pyridines.

Experimental Protocols

General Protocol for the Three-Component Synthesis of Functionalized Pyridines

This protocol is adapted from a similar four-component reaction for the synthesis of dihydropyridines.[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

-

Add ethanol (5 mL) to the flask and stir the mixture at room temperature.

-

To this stirring solution, add morpholine (20 mol%, 0.2 mmol).

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 40% ethyl acetate in hexane).

-

Upon completion of the reaction (typically within 2-4 hours, as indicated by TLC), the product may precipitate from the reaction mixture.

-

If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes. The product should precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the pure functionalized pyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 1: Representative Data for the Three-Component Synthesis of Pyridine Derivatives

| Aldehyde (R) | Active Methylene Compound | Product Structure | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Malononitrile | 2-amino-4-phenyl-6-phenylamino-3,5-dicyanopyridine | 2.5 | 92 |

| 4-Chlorobenzaldehyde | Malononitrile | 2-amino-4-(4-chlorophenyl)-6-phenylamino-3,5-dicyanopyridine | 3 | 90 |

| 4-Methoxybenzaldehyde | Malononitrile | 2-amino-4-(4-methoxyphenyl)-6-phenylamino-3,5-dicyanopyridine | 2 | 95 |

| Benzaldehyde | Ethyl Cyanoacetate | 2-hydroxy-4-phenyl-6-phenylamino-3-cyano-5-carboxypyridine ethyl ester | 4 | 88 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 2-hydroxy-4-(4-nitrophenyl)-6-phenylamino-3-cyano-5-carboxypyridine ethyl ester | 3.5 | 85 |

Note: The yields and reaction times are illustrative and may vary based on the specific substrates and reaction conditions.

Reaction Mechanism and Signaling Pathway Analogy

The multicomponent synthesis of functionalized pyridines can be visualized as a synthetic cascade, analogous to a cellular signaling pathway where an initial signal (the combination of reactants) triggers a series of sequential events leading to a specific outcome (the final product).

Proposed Reaction Mechanism

Caption: Proposed mechanism for the three-component pyridine synthesis.

The versatility of this MCR allows for the generation of a library of diverse pyridine derivatives by simply varying the aldehyde and active methylene compound inputs. These resulting scaffolds are of high interest in drug development, as the pyridine core is a common motif in many biologically active molecules. The substituents introduced through the MCR can be further modified to optimize pharmacological properties, making this a powerful strategy for lead generation and optimization in medicinal chemistry.

References

Catalytic Pathways to Dimethyl 2-anilinobut-2-enedioate: A Detailed Guide for Researchers

For Immediate Release